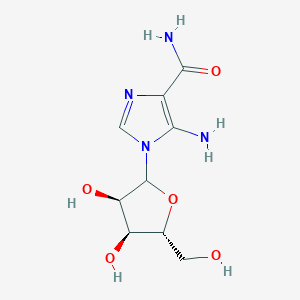
阿卡德辛
描述
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is a purine nucleoside analog with significant biological activity. It is primarily recognized for its role as an AMP-activated protein kinase activator. Acadesine has been studied for its potential therapeutic applications in various medical conditions, including acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury .
科学研究应用
作用机制
腺苷脱氨酶抑制剂主要通过激活 AMP 激活蛋白激酶发挥作用。这种激活会导致葡萄糖摄取增加,以及骨骼肌组织中 p38 丝裂原活化蛋白激酶 α 和 β 的活性增强。 此外,腺苷脱氨酶抑制剂通过减少细胞内活性氧物质的产生来抑制细胞凋亡 . 腺苷脱氨酶抑制剂选择性杀死 B 细胞,特别是在慢性淋巴细胞性白血病的背景下,其确切机制尚未完全阐明,但不需要肿瘤抑制蛋白 p53 .
生化分析
Biochemical Properties
Acadesine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with AMP-activated protein kinase (AMPK). Acadesine activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation results in a cascade of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes to restore cellular energy balance. Additionally, Acadesine interacts with adenosine receptors, influencing various physiological processes .
Cellular Effects
Acadesine has profound effects on various cell types and cellular processes. It induces apoptosis selectively in B-cells, particularly in patients with B-cell chronic lymphocytic leukemia (B-CLL), while sparing T-cells . This selective induction of apoptosis is mediated through the activation of AMPK and subsequent downstream signaling pathways. Acadesine also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue .
Molecular Mechanism
The molecular mechanism of Acadesine involves several key interactions at the molecular level. Acadesine activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation triggers a series of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes. Acadesine also induces apoptosis in B-cells through a p53-independent mechanism, involving the activation of caspases and the release of cytochrome c . Additionally, Acadesine inhibits adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation during myocardial ischemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acadesine have been observed to change over time. Studies have shown that Acadesine can induce a rapid and transient alteration in gene expression, particularly in genes involved in immediate early responses
Dosage Effects in Animal Models
The effects of Acadesine vary with different dosages in animal models. In studies involving canine models, Acadesine demonstrated dose-dependent cardioprotective effects by preserving post-ischemic left ventricular systolic function and diastolic characteristics . At higher doses, the protective effects of Acadesine were diminished, indicating a threshold effect . Additionally, Acadesine has been shown to selectively induce apoptosis in B-cells at specific concentrations, with minimal effects on T-cells .
Metabolic Pathways
Acadesine is involved in several metabolic pathways, primarily through its activation of AMPK . This activation leads to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby restoring cellular energy balance. Acadesine also influences the metabolic pathways involved in nucleotide re-synthesis, particularly during conditions of myocardial ischemia . Additionally, Acadesine induces a rapid epigenetic reprogramming of immediate early genes through the protein kinase D1 pathway in acute lymphoblastic leukemia cells .
Transport and Distribution
Acadesine is transported and distributed within cells and tissues through various mechanisms. It is known to elevate extracellular adenosine levels by interacting with enzymes in the adenosine regulating pathways, particularly during times of net ATP breakdown . Acadesine is also transported into cells and phosphorylated to AICA ribotide (ZMP), which is necessary for its activation of AMPK and induction of apoptosis . The distribution of Acadesine within tissues is influenced by its interactions with adenosine receptors and other binding proteins .
Subcellular Localization
The subcellular localization of Acadesine is crucial for its activity and function. Acadesine is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct Acadesine to these compartments. The subcellular localization of Acadesine is essential for its activation of AMPK and subsequent downstream effects on cellular metabolism and apoptosis .
准备方法
合成路线和反应条件
腺苷脱氨酶抑制剂的合成涉及几个步骤。一种常见的方法是从 2-溴三苯甲酰呋喃核糖与二氨基马来腈的反应开始,导致非还原端卤素被其中一个氨基取代,并形成氨基糖,主要以 β-异构体形式存在。用甲基原甲酸酯在碱的存在下处理该产物导致原甲酸酯中的烷氧基被相邻的胺取代,导致咪唑环的形成。然后用醇盐反应将最靠近糖的腈转化为亚氨基酯;苯甲酰基在此过程中被裂解。在溴和碱的存在下,霍夫曼重排将亚氨基酯转化为相应的伯胺。 碱性水解然后将剩余的腈转化为酰胺,得到腺苷脱氨酶抑制剂 .
工业生产方法
腺苷脱氨酶抑制剂的工业生产方法在公共领域没有得到广泛的记录。上述合成路线可以适应大规模生产,并对反应条件和纯化工艺进行适当优化,以确保高产率和纯度。
化学反应分析
反应类型
腺苷脱氨酶抑制剂会发生各种化学反应,包括:
还原反应: 涉及腺苷脱氨酶抑制剂的还原反应不太常见,但在某些条件下可能会发生。
取代反应: 腺苷脱氨酶抑制剂可以参与取代反应,特别是涉及其氨基和羟基。
常见试剂和条件
涉及腺苷脱氨酶抑制剂的反应中常用的试剂包括碱(例如氢氧化钠)、酸(例如盐酸)和氧化剂(例如过氧化氢)。反应条件根据所需的转化而异,但通常涉及控制的温度和 pH 值。
主要形成的产物
从涉及腺苷脱氨酶抑制剂的反应中形成的主要产物取决于具体的反应类型。例如,取代反应可能会产生具有修饰的氨基或羟基的衍生物,而氧化反应可能会产生腺苷脱氨酶抑制剂的氧化形式。
相似化合物的比较
类似化合物
腺苷: 一种天然存在的核苷,在能量传递和信号转导中起作用。
AICAR(5-氨基咪唑-4-羧酰胺核糖核苷酸): 一种与腺苷脱氨酶抑制剂密切相关的化合物,也以其激活 AMP 激活蛋白激酶的作用而闻名。
二甲双胍: 一种广泛使用的抗糖尿病药物,也激活 AMP 激活蛋白激酶。
腺苷脱氨酶抑制剂的独特性
腺苷脱氨酶抑制剂能够选择性地诱导 B 细胞凋亡而不影响 T 细胞,使其成为治疗某些白血病的很有希望的候选药物。 其作为 AMP 激活蛋白激酶激活剂的作用也使其区别于其他具有类似生物活性的化合物 .
属性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRQQBHATOEIAF-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046015 | |
| Record name | Acadesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes. | |
| Record name | Acadesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2627-69-2 | |
| Record name | AICAr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acadesine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acadesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acadesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACADESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AICA-riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



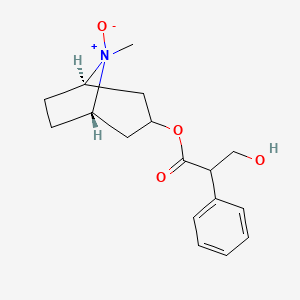
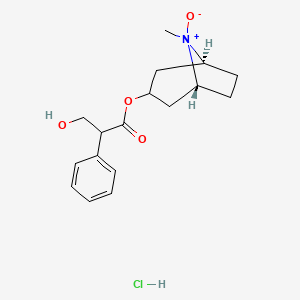
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
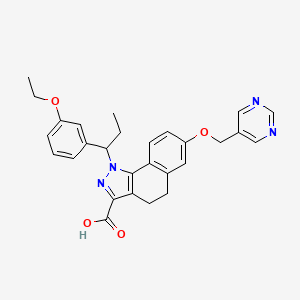
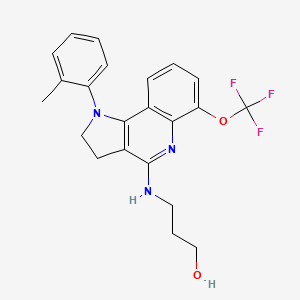
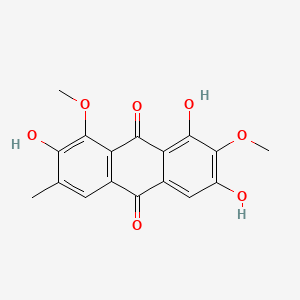
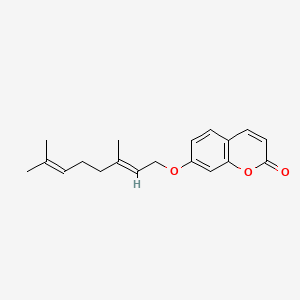
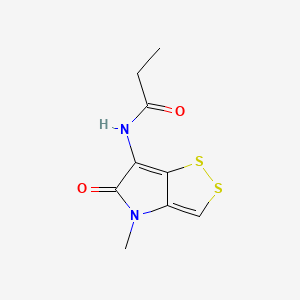
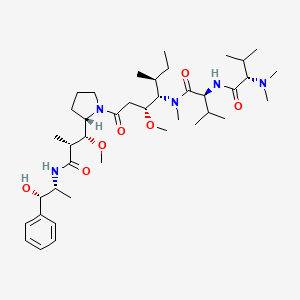
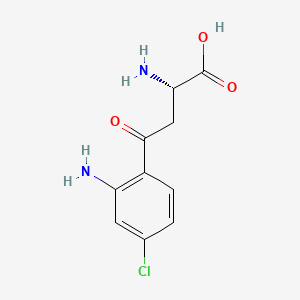
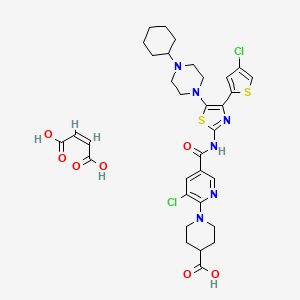
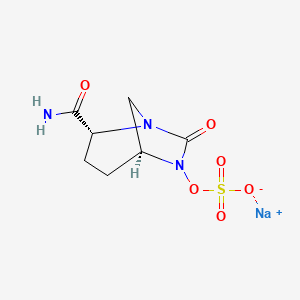
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
